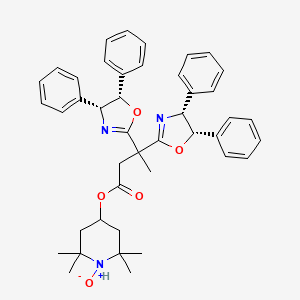
4-((3,3-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)butanoyl)oxy)-2,2,6,6-tetramethylpiperidine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,3-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)butanoyl)oxy)-2,2,6,6-tetramethylpiperidine 1-oxide is a complex organic compound. It features a piperidine ring, oxazoline groups, and a nitroxide radical, making it a molecule of interest in various fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the oxazoline rings and the attachment of the piperidine nitroxide. Common reagents might include diphenylacetic acid derivatives, oxazoline precursors, and nitroxide radicals. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety measures for handling reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitroxide radical can participate in redox reactions.
Reduction: Certain conditions can reduce the nitroxide to a hydroxylamine.
Substitution: Functional groups on the piperidine or oxazoline rings can be substituted under appropriate conditions.
Common Reagents and Conditions
Common reagents might include oxidizing agents like hydrogen peroxide or peracids, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Conditions would vary depending on the desired reaction, including temperature, solvent, and pH.
Major Products
The major products would depend on the specific reactions undertaken. For example, oxidation might yield different nitroxide derivatives, while substitution could introduce new functional groups to the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a radical initiator or a spin label in electron paramagnetic resonance (EPR) studies.
Biology
In biology, it might be used to study oxidative stress or as a probe in biochemical assays.
Medicine
Industry
In industry, it could be used in the synthesis of advanced materials, such as polymers with specific properties or as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, as a radical initiator, the nitroxide radical would participate in the initiation step of polymerization reactions. In biological systems, it might interact with cellular components to study oxidative processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other nitroxide radicals, such as TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and its derivatives.
Uniqueness
The uniqueness of 4-((3,3-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)butanoyl)oxy)-2,2,6,6-tetramethylpiperidine 1-oxide lies in its specific structure, which combines the properties of oxazoline rings and a piperidine nitroxide. This combination can provide unique reactivity and stability, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C43H47N3O5 |
|---|---|
Poids moléculaire |
685.8 g/mol |
Nom IUPAC |
(2,2,6,6-tetramethyl-1-oxidopiperidin-1-ium-4-yl) 3,3-bis[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]butanoate |
InChI |
InChI=1S/C43H47N3O5/c1-41(2)26-33(27-42(3,4)46(41)48)49-34(47)28-43(5,39-44-35(29-18-10-6-11-19-29)37(50-39)31-22-14-8-15-23-31)40-45-36(30-20-12-7-13-21-30)38(51-40)32-24-16-9-17-25-32/h6-25,33,35-38,46H,26-28H2,1-5H3/t35-,36-,37+,38+/m1/s1 |
Clé InChI |
BZCRAUHQLNSMFG-RNATXAOGSA-N |
SMILES isomérique |
CC1(CC(CC([NH+]1[O-])(C)C)OC(=O)CC(C)(C2=N[C@@H]([C@@H](O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@@H]([C@@H](O5)C6=CC=CC=C6)C7=CC=CC=C7)C |
SMILES canonique |
CC1(CC(CC([NH+]1[O-])(C)C)OC(=O)CC(C)(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-dimethoxy-6-{(E)-[(2E)-{4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,3-thiazolidin-2-ylidene}hydrazinylidene]methyl}benzoic acid](/img/structure/B14882696.png)
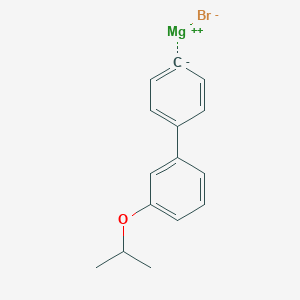
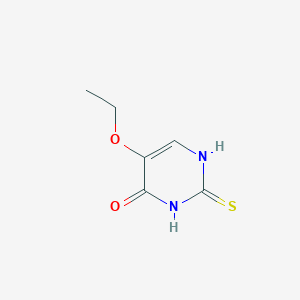
![2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)propanoic acid](/img/structure/B14882718.png)
![tert-Butyl 2-((4R,6S)-6-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14882723.png)

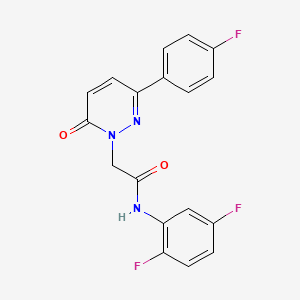
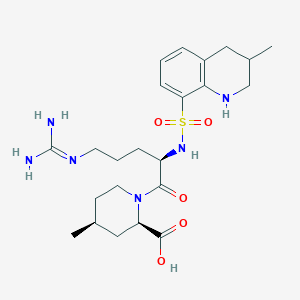

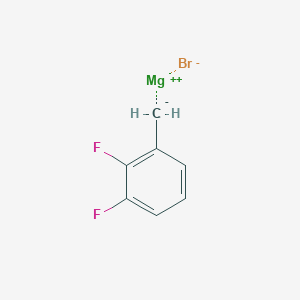
![Dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B14882756.png)

